molecular formula C17H21NO4S B257553 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide

3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide

Cat. No. B257553
M. Wt: 335.4 g/mol
InChI Key: XLXWDQHQUHATQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide (BHMS) is a sulfonamide compound that has gained attention in scientific research due to its potential pharmacological properties. BHMS has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a role in the inflammatory response and the progression of various diseases. 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the production of certain cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide has been shown to have anti-inflammatory and analgesic properties in various animal models. 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide has also been shown to have potential as an antitumor agent, as well as a potential inhibitor of certain enzymes involved in the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide is its potential as a selective inhibitor of certain enzymes involved in various diseases. However, one limitation is its toxicity at higher doses, which may limit its potential use in vivo.

Future Directions

Future research on 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide could include the development of more selective inhibitors of certain enzymes, as well as the study of its potential as an antitumor agent and inhibitor of Alzheimer's disease progression. Further research could also focus on the development of less toxic analogs of 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide for potential use in vivo.

Synthesis Methods

3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 3-tert-butyl-4-methoxybenzenesulfonyl chloride with 2-hydroxyaniline in the presence of a base. Another method involves the reaction of 3-tert-butyl-4-methoxybenzenesulfonyl chloride with 2-amino-phenol in the presence of a base and a solvent.

Scientific Research Applications

3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide has been shown to have potential as an anti-inflammatory agent, as well as a potential inhibitor of certain enzymes involved in the progression of various diseases.

properties

Product Name

3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-17(2,3)13-11-12(9-10-16(13)22-4)23(20,21)18-14-7-5-6-8-15(14)19/h5-11,18-19H,1-4H3

InChI Key

XLXWDQHQUHATQR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2O)OC

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2O)OC

Origin of Product

United States

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